molecular formula C12H15NO3 B1277350 2-(Isobutyrylamino)-5-methylbenzoic acid CAS No. 890982-57-7

2-(Isobutyrylamino)-5-methylbenzoic acid

Cat. No. B1277350
CAS RN: 890982-57-7
M. Wt: 221.25 g/mol
InChI Key: LVAJYOKFNNWOPK-UHFFFAOYSA-N
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Description

“2-(Isobutyrylamino)-5-methylbenzoic acid” is a compound with the molecular formula C11H13NO3 . It contains 28 atoms in total, including 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “2-(Isobutyrylamino)-5-methylbenzoic acid” includes 28 bonds in total, with 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Pharmaceutical Research: Drug Development

2-(Isobutyrylamino)-5-methylbenzoic acid may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structural complexity allows for the creation of diverse molecular entities that can be screened for therapeutic activity. In drug development, such compounds are valuable for creating libraries of molecules to be tested against various biological targets .

Chemical Synthesis: Building Blocks

In the field of synthetic chemistry, this compound could be utilized as a building block for the synthesis of more complex molecules. Its benzoic acid moiety and the isobutyrylamino group offer points of functionalization, which can lead to the creation of novel compounds with potential applications in materials science or as new reagents in chemical reactions .

Biochemistry: Enzyme Inhibition Studies

Researchers might explore the use of 2-(Isobutyrylamino)-5-methylbenzoic acid in biochemistry for enzyme inhibition studies. By interacting with active sites or allosteric sites on enzymes, it could help in understanding enzyme mechanisms or in the development of enzyme inhibitors that could serve as drugs .

Medicine: Therapeutic Agent Exploration

In medicinal chemistry, this compound’s derivatives could be investigated for their therapeutic properties. For instance, modifications to its structure could lead to the discovery of new anti-inflammatory agents, analgesics, or antibiotics, expanding the arsenal of available medications .

Industrial Applications: Chemical Manufacturing

On an industrial scale, derivatives of 2-(Isobutyrylamino)-5-methylbenzoic acid might be used in the manufacture of dyes, polymers, or as catalysts in various chemical processes. Its versatility in forming stable compounds can be advantageous in creating materials with specific desired properties .

Environmental Applications: Pollution Treatment

Lastly, this compound could find applications in environmental science, particularly in the treatment of pollution. Its chemical structure might allow it to bind to contaminants, facilitating their removal from water or soil, or it could be part of a larger compound designed to neutralize harmful substances .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as non-steroidal anti-inflammatory drugs (nsaids), primarily target enzymes like cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Based on the structural similarity to nsaids, it can be hypothesized that this compound may interact with its targets (like cox enzymes) and inhibit their activity . This inhibition could potentially lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

Compounds with similar structures, such as nsaids, primarily affect the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the action of COX enzymes. By inhibiting these enzymes, NSAIDs reduce the production of prostaglandins, leading to their anti-inflammatory and analgesic effects .

Pharmacokinetics

Similar compounds, such as ibuprofen, are known to have good absorption and distribution profiles . They are extensively metabolized in the liver, primarily through glucuronidation, and the metabolites are excreted in the urine . The bioavailability of these compounds can be influenced by factors such as dose, formulation, and individual patient characteristics .

Result of Action

This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the signaling for pain and inflammation .

properties

IUPAC Name

5-methyl-2-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAJYOKFNNWOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429422
Record name 5-methyl-2-(2-methylpropanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isobutyrylamino)-5-methylbenzoic acid

CAS RN

890982-57-7
Record name 5-methyl-2-(2-methylpropanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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